molecular formula C9H18O2 B1498152 5,5-Dimethylheptanoic acid CAS No. 52146-21-1

5,5-Dimethylheptanoic acid

Cat. No.: B1498152
CAS No.: 52146-21-1
M. Wt: 158.24 g/mol
InChI Key: KJJOTMPRIAEKNN-UHFFFAOYSA-N
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Description

5,5-Dimethylheptanoic acid is an organic compound with the molecular formula C₉H₁₈O₂ It is a carboxylic acid with a branched aliphatic chain, characterized by the presence of two methyl groups attached to the fifth carbon of the heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylheptanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 5,5-dimethylhexanoyl chloride, with a Grignard reagent like methylmagnesium bromide. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Another method involves the oxidation of 5,5-dimethylheptanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is conducted under acidic conditions to facilitate the conversion of the alcohol group to a carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 5,5-dimethylheptene in the presence of a suitable catalyst such as palladium on carbon. This method allows for the efficient conversion of the alkene to the corresponding carboxylic acid with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce ketones or aldehydes, depending on the reaction conditions and reagents used.

    Reduction: Reduction of this compound can yield the corresponding alcohol, 5,5-dimethylheptanol, using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: 5,5-Dimethylheptanol.

    Substitution: Esters or amides.

Scientific Research Applications

5,5-Dimethylheptanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethylheptanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Heptanoic acid: A straight-chain carboxylic acid with similar chemical properties but lacking the branched methyl groups.

    5-Methylheptanoic acid: A related compound with a single methyl group on the fifth carbon.

    2,2-Dimethylheptanoic acid: Another branched carboxylic acid with methyl groups on the second carbon.

Uniqueness

5,5-Dimethylheptanoic acid is unique due to the presence of two methyl groups on the fifth carbon, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5,5-dimethylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-9(2,3)7-5-6-8(10)11/h4-7H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJOTMPRIAEKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659480
Record name 5,5-Dimethylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52146-21-1
Record name 5,5-Dimethylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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